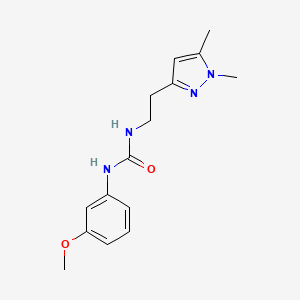

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a 1,5-dimethylpyrazole moiety linked via an ethyl chain to a 3-methoxyphenyl group. Urea derivatives are widely studied for their hydrogen-bonding capabilities and biological relevance, particularly in medicinal chemistry .

Properties

IUPAC Name |

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11-9-13(18-19(11)2)7-8-16-15(20)17-12-5-4-6-14(10-12)21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRZWBIMWNUKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves the following steps:

Formation of 1,5-Dimethyl-1H-pyrazol-3-yl Ethylamine: This intermediate is synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with ethylamine under specific conditions.

Coupling with 3-Methoxyphenyl Isocyanate: The ethylamine derivative is then reacted with 3-methoxyphenyl isocyanate to form the final urea compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea

- Molecular Formula : C16H22N4O2

- Molecular Weight : 286.37 g/mol

The structure features a pyrazole ring, a urea functional group, and a methoxy-substituted phenyl moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

- MCF7 (breast cancer) : IC50 values reported as low as 3.79 µM.

- NCI-H460 (lung cancer) : Exhibited significant inhibition with IC50 values around 42.30 µM.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound in preclinical models:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 (laryngeal cancer) | 3.25 | Induction of apoptosis |

| Wei et al. | A549 (lung cancer) | 0.95 | Inhibition of VEGF signaling |

| Sun et al. | MCF-F (breast cancer) | 25 | CDK2 inhibition |

These studies underline the compound's potential as a lead candidate for further development in anticancer therapies.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Urea Formation : The introduction of the urea moiety is accomplished via reaction with isocyanates or carbamates.

- Methoxyphenyl Substitution : The final step involves coupling with methoxy-substituted phenyl derivatives.

In industrial settings, optimizing these synthetic routes can enhance yield and purity, making the compound more viable for therapeutic use .

Mechanism of Action

The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

1-(2-Chlorophenyl)-3-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]urea (BK50164)

- Molecular Formula: C₁₄H₁₇ClN₄O

- Substituent: 2-chlorophenyl instead of 3-methoxyphenyl.

- Biological Relevance: Chlorophenyl groups often enhance lipophilicity and receptor binding affinity.

1-(3-Chlorophenyl)-3-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]urea (BK49907)

- Molecular Formula: C₁₄H₁₇ClN₄O

- Substituent: 3-chlorophenyl; positional isomer of BK50163.

3-[2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl]-1-(2-phenylethyl)urea (BK47748)

- Molecular Formula: C₁₆H₂₂N₄O

- Substituent: Phenethyl group replaces aryl urea moiety.

Physicochemical Properties

*Estimated based on structural similarity to BK50164.

Key Observations :

Example :

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing : Urea derivatives often form dimeric structures via NH···O hydrogen bonds. The 3-methoxyphenyl group may introduce additional CH···O interactions, altering crystal morphology compared to chlorophenyl analogs .

- Graph Set Analysis : Patterns such as $ R_2^2(8) $ (common in urea dimers) are expected, with variations depending on substituent polarity .

Biological Activity

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Chemical Formula : C14H18N4O2

- Molecular Weight : 270.32 g/mol

- SMILES Notation : CC(C1=C(NN=C1C)C(=O)N(C2=CC(=C(C=C2)OC)C)C)C

Research indicates that compounds with a pyrazole moiety often exhibit diverse biological activities, including:

- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .

- Anticancer Properties : Studies have indicated that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Anticancer Activity

Recent studies have demonstrated that 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea exhibits significant anticancer activity. For instance:

- Cell Proliferation Inhibition : The compound has shown IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 26 | Induction of apoptosis |

| MCF-7 (Breast) | 22 | Inhibition of cell proliferation |

| HCT116 (Colon) | 30 | Cell cycle arrest |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- In vitro Testing : It has shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .

Study on Anticancer Effects

A study conducted by Fan et al. synthesized various pyrazole derivatives, including 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea. The results indicated that this compound significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest .

Study on Antibacterial Effects

Another investigation focused on the antibacterial properties of pyrazole derivatives. The study found that compounds similar to 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea displayed effective inhibition against Escherichia coli and Candida albicans, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. How should contradictory data on cytotoxicity in cancer cell lines be resolved?

- Methodology : Replicate studies under standardized conditions (e.g., ATCC cell lines, 72-hour MTT assays). Check for batch-to-batch compound variability via LC-MS. Meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers. Contradictions may arise from differences in cell membrane permeability or efflux pump expression .

Notes

- Methodological Rigor : Emphasizes reproducibility via detailed reaction conditions, analytical validation, and computational modeling.

- Conflict Resolution : Recommends meta-analysis and standardization to address data discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.